molecular formula C11H13FO3 B1437829 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one CAS No. 1019625-48-9

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one

Cat. No. B1437829
M. Wt: 212.22 g/mol
InChI Key: IPRCBBQWTRWQNI-UHFFFAOYSA-N
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Description

“1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 1019625-48-9 . It has a molecular weight of 212.22 . The IUPAC name for this compound is 1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one” is 1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structural motifs involves the synthesis and crystal structure analysis of complex molecules. For example, Xu Liang et al. (2009) synthesized a compound through a process involving the treatment of a specific triazole with sodium methoxide, contributing to the understanding of molecular structures through X-ray crystallography Xu Liang.

Material Science and Liquid Crystals

Studies by D. Ojha and V. Pisipati (2003) analyzed the molecular ordering of nematic and smectic mesogens, employing computational methods to assess their translatory and orientational motions. This research is relevant for understanding the properties of materials with potential applications in displays and sensors D. Ojha, V. Pisipati.

Chemical Synthesis and Fluorination Techniques

The development of novel fluorination techniques and the synthesis of fluorinated compounds have significant implications for medicinal chemistry and material science. For instance, Stavber, Sotler-Pecan, and Zupan (1994) explored the effects of alkene and alcohol structure on the stereochemistry and rate of fluoroalkoxylation, demonstrating the versatility of fluorination reactions in organic synthesis S. Stavber, Tjaša Sotler-Pecan, M. Zupan.

Antiviral and Medicinal Applications

Fluorinated compounds often exhibit potent biological activities, including antiviral properties. Research by Wei Chen et al. (1998) on the synthesis of fluorinated acyclic nucleoside phosphonates highlights the potential of such compounds in the development of antiviral drugs Wei Chen, M. Flavin, R. Filler, Ze-Qi Xu.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRCBBQWTRWQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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